molecular formula C18H16N4O4 B11676101 methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

Cat. No.: B11676101
M. Wt: 352.3 g/mol
InChI Key: WSXJKPNINCLQLA-VXLYETTFSA-N
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Description

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a pyrazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves the condensation of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.

    Propyl benzoate: Another ester with a propyl group instead of a methyl group.

Uniqueness

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which includes a pyrazole ring and a hydrazone linkage

Biological Activity

Methyl 4-[(E)-({[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives that include pyrazole and furan moieties. Its molecular formula is C17H17N3O2C_{17}H_{17}N_3O_2, and it features a hydrazone linkage which is significant for its biological activity. The structural configuration includes:

  • Pyrazole ring : Known for its diverse biological activities.
  • Furan ring : Contributes to the compound's reactivity.
  • Benzoate moiety : Often associated with anti-inflammatory and analgesic properties.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related benzoate derivatives has shown their ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. These compounds demonstrated high binding affinities to CAIX, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro tests have shown that it can reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and decrease the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-17 . This activity positions it as a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in tumor growth and inflammation.
  • Molecular Interaction : The presence of the hydrazone linkage facilitates interactions with biological targets, enhancing its therapeutic efficacy.

Study 1: Anticancer Activity

A study focusing on similar pyrazole derivatives reported their effectiveness in inhibiting CAIX activity, with some compounds showing dissociation constants as low as 0.12 nM, indicating strong binding affinity . This suggests that this compound may exhibit comparable or superior anticancer properties.

Study 2: Anti-inflammatory Properties

In another study, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit IL-15 signaling pathways. The results indicated that several compounds significantly reduced IL-15 dependent PBMC proliferation, highlighting the potential of related structures in managing autoimmune disorders .

Data Summary

PropertyValue or Effect
Molecular FormulaC17H17N3O2C_{17}H_{17}N_3O_2
Anticancer ActivityHigh affinity for CAIX
Anti-inflammatory ActivityReduces TNF-alpha and IL-17 secretion
MechanismEnzyme inhibition, molecular interaction

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 4-[(E)-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16N4O4/c1-11-3-8-16(26-11)14-9-15(21-20-14)17(23)22-19-10-12-4-6-13(7-5-12)18(24)25-2/h3-10H,1-2H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

WSXJKPNINCLQLA-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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